molecular formula C14H14ClN3O B5866643 N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide

N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B5866643
M. Wt: 275.73 g/mol
InChI Key: KSBLAQPFWUJZEN-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide: is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with a chlorine atom at the 5-position and a dimethylamino group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with 4-(dimethylamino)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .

Comparison with Similar Compounds

  • N-(5-chloropyridin-2-yl)acetamide
  • N-(5-chloropyridin-2-yl)oxalamic acid ethyl ester
  • N-(5-chloropyridin-2-yl)-2-fluorobenzamide

Comparison: N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide is unique due to the presence of the dimethylamino group, which can enhance its solubility and interaction with biological targets. Compared to N-(5-chloropyridin-2-yl)acetamide, it has a more complex structure, potentially leading to different biological activities. The presence of the dimethylamino group also distinguishes it from N-(5-chloropyridin-2-yl)-2-fluorobenzamide, which has a fluorine atom instead .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-18(2)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBLAQPFWUJZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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